Intrinsic Physicochemical Properties vs. In-Class Analogs
The target compound features a unique combination of a phenyloxalamide group and a methylsulfonyl piperidine, resulting in a specific molecular weight (339.4 g/mol) and lipophilicity (XLogP3-AA: 0.8) that differentiates it from closely related oxalamide analogs. For instance, the benzyl-substituted analog N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide (CAS 952977-27-4) has a higher molecular weight of 351.4 g/mol and is qualitatively expected to be more lipophilic due to the benzyl group [1]. This difference in fundamental properties can lead to divergent solubility, permeability, and non-specific binding characteristics, which are critical for in vitro assay performance.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 339.4 g/mol; XLogP3-AA: 0.8 [1] |
| Comparator Or Baseline | N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide: MW: 351.4 g/mol; logP not explicitly available |
| Quantified Difference | ΔMW = -12.0 g/mol; ΔXLogP3-AA = Not quantifiable, but qualitatively lower lipophilicity expected for the target compound. |
| Conditions | Computed properties based on standard algorithms (PubChem 2.2). |
Why This Matters
A lower molecular weight and lipophilicity can translate to better aqueous solubility and a reduced risk of non-specific binding in biochemical assays, which is a concrete procurement rationale when choosing between similar screening compounds.
- [1] PubChem. (2026). Compound Summary for CID 49682211, N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide. National Center for Biotechnology Information. View Source
